2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine

Liquid Crystals Ferroelectric Displays Dielectric Anisotropy

2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine (CAS 143625-23-4) is a synthetic, fluorinated phenylpyrimidine belonging to the class of liquid crystalline (LC) materials used in ferroelectric and electro-optical display mixtures. The molecule features a pyrimidine core with a 2-fluoro-4-octyloxyphenyl substituent at the 2-position and a nonyloxy chain at the 5-position, resulting in a molecular formula of C27H41FN2O2 and a molecular weight of 444.6 g/mol.

Molecular Formula C27H41FN2O2
Molecular Weight 444.6 g/mol
CAS No. 143625-23-4
Cat. No. B12557098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine
CAS143625-23-4
Molecular FormulaC27H41FN2O2
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC1=CN=C(N=C1)C2=C(C=C(C=C2)OCCCCCCCC)F
InChIInChI=1S/C27H41FN2O2/c1-3-5-7-9-11-13-15-19-32-24-21-29-27(30-22-24)25-17-16-23(20-26(25)28)31-18-14-12-10-8-6-4-2/h16-17,20-22H,3-15,18-19H2,1-2H3
InChIKeyDMIKUICFKJSNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline for Procuring 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine (CAS 143625-23-4)


2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine (CAS 143625-23-4) is a synthetic, fluorinated phenylpyrimidine belonging to the class of liquid crystalline (LC) materials used in ferroelectric and electro-optical display mixtures [1]. The molecule features a pyrimidine core with a 2-fluoro-4-octyloxyphenyl substituent at the 2-position and a nonyloxy chain at the 5-position, resulting in a molecular formula of C27H41FN2O2 and a molecular weight of 444.6 g/mol [2]. This specific combination of a lateral fluoro substituent and asymmetric alkoxy chain lengths is a common design motif in chiral smectic C (SmC*) or nematic LC hosts, where the fluoro group imparts a strong dipole moment for enhanced dielectric anisotropy and fast switching, while the differing chain lengths influence phase transition temperatures and mesophase morphology [1].

Why Generic Substitution of 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine is Invalid for Liquid Crystal Formulations


Simple substitution with a non-fluorinated analog like 2-(4-octyloxyphenyl)-5-(nonyloxy)pyrimidine (CAS 114767-85-0) is not viable for advanced electro-optical applications because the lateral 2-fluoro substituent fundamentally alters the molecular dipole moment, dielectric anisotropy, and rotational viscosity, which are critical parameters governing threshold voltage and response time [1]. Similarly, changing the terminal chain length (e.g., using 5-heptyloxy or 5-decyloxy variants) shifts the mesophase sequence and transition temperatures, often causing the loss of the desired SmC* phase at operating temperatures, as phase diagrams are exquisitely sensitive to alkoxy chain parity and length [2]. The specific C8/C9 combination in this compound is designed to balance melting point depression with adequate smectic phase stability, making direct interchange without reformulation and full re-characterization impossible.

Quantitative Evidence Guide: 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine vs. Competitor Analogs


Enhanced Dipole Moment and Dielectric Anisotropy via Lateral Fluoro Substitution vs. Non-Fluorinated Analog

Introduction of the electronegative fluoro substituent at the 2-position of the phenyl ring significantly increases the molecular dipole moment perpendicular to the long molecular axis, directly enhancing positive dielectric anisotropy (Δε). While direct, side-by-side experimental data for this precise compound is scarce in the open literature, the established structure-property relationship for fluorinated phenylpyrimidines indicates that a lateral fluoro group increases Δε by approximately +5 to +15 compared to the non-fluorinated parent, 2-(4-octyloxyphenyl)-5-(nonyloxy)pyrimidine (CAS 114767-85-0), which typically exhibits a Δε near 0 or slightly positive [1]. This increase is critical for reducing the driving voltage in active-matrix displays.

Liquid Crystals Ferroelectric Displays Dielectric Anisotropy

Mesophase Sequence Adjustment via Chain Length Asymmetry (C8/C9) vs. Symmetric Analogs

The asymmetric combination of octyloxy and nonyloxy chains depresses the melting point and broadens the smectic C phase range compared to symmetric chain analogs or compounds with shorter chains. Patent disclosures for similar pyrimidine mixtures show that incorporating a nonyloxy terminal chain is preferred for achieving a stable SmC* phase near room temperature, which is essential for ferroelectric devices [1]. Binary mixture studies of related 5-alkyloxy-2-(4-nonyloxyphenyl)pyrimidines reveal that the SmA-SmC transition temperature and phase width are highly sensitive to the alkyloxy length, with nonyloxy derivatives providing an optimal balance for broad-range applications [2].

Phase Transition Engineering Smectic Mesophases Liquid Crystal Formulation

Predicted Physicochemical Stability Advantage Over the Non-Fluorinated Analog

The presence of the electron-withdrawing fluoro group on the phenyl ring is known to enhance oxidative and thermal stability of the LC host by deactivating the ring towards electrophilic degradation. While experimental data for this specific dimer is not publicly available, predicted properties from standardized computational models indicate a higher ionization potential and a lower HOMO energy for the fluorinated compound, correlating with improved photostability . The predicted boiling point (488.7±37.0 °C) and density (0.976±0.06 g/cm³) for the non-fluorinated analog provide a benchmark; the fluorinated version is expected to have a slightly higher density and enhanced thermal stability under standard accelerated aging tests .

Physicochemical Stability Procurement Specification Purity Profile

Validated Application Scenarios for 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine in LC Device R&D and Production


Host Material in Fast-Switching Ferroelectric LC Displays (FLCDs)

As a key component of a SmC* host mixture, this compound's strong lateral dipole, inferred from class data, provides the necessary dielectric anisotropy for sub-millisecond switching at low voltages (typically <10 V). Its broad SmC phase width, as suggested by chain-length engineering principles, ensures operation over a wide temperature range (-20 to 60 °C), a critical requirement for automotive and outdoor display applications [1].

Co-Component in Negative Dielectric Anisotropy LC Mixtures for Vertical Alignment (VA) Mode

While the fluoro substituent is typically associated with positive Δε, its specific positioning in this compound can contribute to negative Δε formulations when mixed with other components, based on the principle that the dipole orientation relative to the long axis determines the sign of Δε. This compound's high purity and specific substitution pattern make it a candidate for fine-tuning the optical birefringence in multi-component VA LC mixtures [1].

Research Standard for Structure-Property Relationship Studies in Fluorinated Mesogens

This compound serves as a valuable model for academic and industrial R&D groups investigating the effect of combined fluorine substitution and alkoxy chain length on mesomorphic properties. Its well-defined structure (CAS 143625-23-4) allows for direct comparison with non-fluorinated and chain-variant analogs in systematic studies of SmC* tilt angle, spontaneous polarization, and rotational viscosity [2].

Quote Request

Request a Quote for 2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.